Benzoylnitromethane

Beschreibung

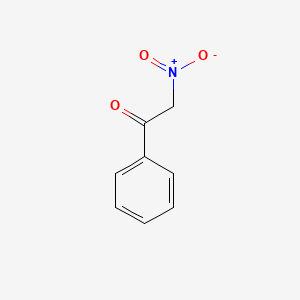

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWHVBNYYWFXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870622 | |

| Record name | 2-Nitro-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-21-1 | |

| Record name | 2-Nitro-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-nitro-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoylnitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzoylnitromethane synthesis from benzoyl chloride and nitromethane

A Comprehensive Guide to the Synthesis of Benzoylnitromethane

Abstract

This compound, also known as α-nitroacetophenone, is a valuable crystalline solid that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and a nitro group, makes it a powerful building block for the construction of more complex molecular architectures, including various heterocyclic compounds and pharmacologically active agents. This guide provides an in-depth technical overview of its synthesis via the base-catalyzed acylation of nitromethane with benzoyl chloride. We will explore the underlying reaction mechanism, provide a detailed experimental protocol with considerations for optimization, and outline essential safety precautions. This document is intended for researchers, chemists, and professionals in the field of drug development who require a thorough and practical understanding of this important chemical transformation.

Theoretical Framework: The Reaction Mechanism

The synthesis of this compound from nitromethane and benzoyl chloride is a classic example of a base-catalyzed nucleophilic acyl substitution. The reaction proceeds through the formation of a key nucleophilic intermediate, the nitronate anion, which subsequently attacks the electrophilic carbonyl carbon of benzoyl chloride. The mechanism can be dissected into three primary steps:

-

Deprotonation of Nitromethane: The reaction is initiated by a base, typically a strong alkoxide like sodium ethoxide, which abstracts an acidic α-proton from nitromethane (pKa ≈ 10.2). This deprotonation is facile due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting conjugate base. The product of this step is a resonance-stabilized nitronate anion, a potent carbon-centered nucleophile.

-

Nucleophilic Attack: The nitronate anion attacks the highly electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a transient tetrahedral intermediate, breaking the carbonyl π-bond.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. This final step yields the desired product, this compound, along with a salt byproduct (e.g., sodium chloride).

An In-Depth Technical Guide to Benzoylnitromethane (CAS: 614-21-1): Properties, Structure, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylnitromethane, also known by its systematic name 2-nitro-1-phenylethanone and synonymously as α-nitroacetophenone, is a versatile organic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a ketone and a nitro group flanking a methylene bridge, imparts a distinct reactivity profile that makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical and physical properties, detailed molecular structure, core reactivity, synthetic applications, and essential safety protocols.

Chemical Identity and Physical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in a laboratory setting. This compound is a solid at room temperature and requires specific storage conditions to ensure its stability.

| Property | Value | Source(s) |

| CAS Number | 614-21-1 | [1][2][3][4][5] |

| IUPAC Name | 2-nitro-1-phenylethanone | [1][4] |

| Synonyms | α-Nitroacetophenone, Nitromethyl phenyl ketone | [2][5] |

| Molecular Formula | C₈H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 165.15 g/mol | [1][2][3][4] |

| Melting Point | 105-107 °C | [2] |

| Boiling Point | 298.60 °C | [2] |

| Flash Point | 146.90 °C | [2] |

| Appearance | Crystalline Solid | |

| Storage Temperature | 2-8°C, Keep Dry | [2] |

Molecular Structure and Analysis

The reactivity and utility of this compound are direct consequences of its molecular structure, which is characterized by the interplay of three key functional components.

Key Functional Groups

The structure consists of a phenyl ring connected to a carbonyl group, forming a benzoyl moiety. This is attached to a methylene group (-CH₂-), which is in turn bonded to a nitro group (-NO₂)[1].

-

Benzoyl Group (C₆H₅CO-) : The aromatic ring provides a stable scaffold, while the electrophilic carbonyl carbon is a potential site for nucleophilic attack[1].

-

Nitro Group (-NO₂) : As a potent electron-withdrawing group, it significantly influences the molecule's electronic properties and reactivity[1].

-

Active Methylene Bridge (-CH₂-) : Positioned between the two strong electron-withdrawing benzoyl and nitro groups, the protons on this methylene carbon are notably acidic[6]. This acidity is the cornerstone of this compound's utility as a nucleophilic building block in organic synthesis.

Structural Diagram

The following diagram illustrates the key functional regions of the this compound molecule.

Caption: Functional group map of this compound.

Spectroscopic Profile

While specific spectral data should be obtained from databases such as PubChem or SpectraBase, the structure of this compound allows for the prediction of key spectroscopic features[7].

-

¹H NMR : Expect signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the phenyl protons and a singlet for the two acidic methylene protons, likely shifted downfield (approx. 5.5-6.0 ppm) due to the adjacent electron-withdrawing groups.

-

¹³C NMR : Signals would include those for the aromatic carbons, a distinct signal for the carbonyl carbon (typically >190 ppm), and a signal for the methylene carbon.

-

Infrared (IR) Spectroscopy : Key absorption bands would be present for the C=O stretch of the ketone (approx. 1680-1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (approx. 1550 cm⁻¹ and 1370 cm⁻¹, respectively).

Synthesis and Reactivity

Synthetic Pathways

This compound is typically synthesized via the α-nitration of acetophenone. A common laboratory-scale method involves the reaction of acetophenone with a nitrating agent, such as nitric acid or an alkyl nitrate, under controlled conditions. The choice of reaction conditions is critical to favor the desired α-nitration over nitration of the aromatic ring.

General Experimental Protocol (Conceptual):

-

Activation: Acetophenone is treated with a strong base (e.g., sodium ethoxide) to generate the corresponding enolate. This step is crucial as it creates the nucleophilic α-carbon.

-

Nitration: The enolate solution is then carefully treated with a suitable electrophilic nitrating agent (e.g., ethyl nitrate) at low temperature to introduce the nitro group at the α-position.

-

Workup and Purification: The reaction is quenched with an acid, and the product is extracted using an organic solvent. Purification is typically achieved through recrystallization to yield the final crystalline product.

Core Reactivity: The Acidity of the α-Carbon

The primary driver of this compound's reactivity is the acidity of its methylene protons[6]. The presence of both the carbonyl and nitro groups provides powerful resonance stabilization to the conjugate base (a carbanion or nitronate), making deprotonation favorable.

This carbanion is a soft nucleophile and a key intermediate in many carbon-carbon bond-forming reactions.

Caption: Formation of the resonance-stabilized carbanion.

This reactivity makes this compound an excellent substrate for reactions such as:

-

Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated nitro compounds, which are valuable synthetic intermediates[1].

-

Michael Addition: Acting as the nucleophilic donor in conjugate additions to α,β-unsaturated carbonyl compounds.

-

Henry Reaction (Nitroaldol Reaction): Asymmetric variations of this reaction are catalyzed by chiral complexes, highlighting its role in stereoselective synthesis[8].

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient (API) itself, this compound is a crucial building block in the synthesis of complex organic molecules relevant to drug discovery.

Versatile Intermediate in Organic Synthesis

The ability to easily form a new carbon-carbon bond makes this compound a valuable precursor for creating molecular complexity[1]. The resulting nitro group can be further transformed into other functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction), expanding its synthetic utility. This versatility is highly prized in the construction of diverse chemical libraries for high-throughput screening.

Scaffolding for Medicinal Chemistry

The structural motif derived from this compound is present in various compounds explored for therapeutic potential. For instance, some studies have noted that this compound itself exhibits anti-inflammatory effects in in vitro cell cultures, potentially by inhibiting the synthesis of prostaglandins and thromboxanes[2]. This suggests that the core structure could serve as a starting point or "scaffold" for the rational design of novel anti-inflammatory drugs. Its primary role in drug development remains as a key intermediate used to synthesize more elaborate target molecules for clinical investigation[9][10].

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.

| Safety Aspect | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [11] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

First Aid Measures [11]:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation occurs.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.

Handling and Storage [11][12]:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances. Store locked up at the recommended temperature of 2-8°C[2].

Conclusion

This compound (CAS: 614-21-1) is a compound of significant synthetic value. Its defining feature—the acidic methylene bridge activated by adjacent benzoyl and nitro groups—establishes it as a potent carbon nucleophile. This reactivity is harnessed by researchers and drug development professionals to construct complex molecular frameworks, making it a foundational tool in medicinal chemistry and broader organic synthesis. A thorough understanding of its properties, structure, and reactivity, combined with strict adherence to safety protocols, is essential for leveraging its full synthetic potential.

References

- 1. Buy this compound | 614-21-1 [smolecule.com]

- 2. This compound | 614-21-1 | FB05618 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 614-21-1 | Benchchem [benchchem.com]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pharmtech.com [pharmtech.com]

- 10. pharmtech.com [pharmtech.com]

- 11. fishersci.com [fishersci.com]

- 12. afdpetroleum.com [afdpetroleum.com]

Introduction: Elucidating the Molecular Identity of Benzoylnitromethane

An In-depth Technical Guide to the Spectroscopic Characterization of Benzoylnitromethane

This compound, also known as α-nitroacetophenone, is a bifunctional organic compound with the chemical formula C₆H₅COCH₂NO₂.[1][2] As a synthetic intermediate, its utility in the development of novel chemical entities is significant, particularly in reactions involving its active methylene group. The structural characterization of such molecules is the bedrock of chemical research and development, ensuring purity, confirming identity, and predicting reactivity. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound.

A critical aspect of this compound's chemistry is its capacity for keto-enol tautomerism, an equilibrium between the ketone form and its corresponding enol isomer.[3][4] This dynamic process, involving proton migration and a shift in double bonds, profoundly influences the molecule's spectroscopic signature. Understanding this equilibrium is not merely an academic exercise; it is essential for interpreting the spectral data correctly. This guide will address the spectroscopic features of both tautomers where relevant, providing researchers and drug development professionals with a comprehensive and field-proven framework for analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and dynamic processes such as tautomerism.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is particularly insightful due to the keto-enol tautomerism. The observed signals are a composite of both forms, with the ratio depending on factors like solvent and temperature.[3]

Causality Behind Experimental Choices: The choice of solvent is critical. Aprotic, non-polar solvents like deuterated chloroform (CDCl₃) tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this hydrogen bonding and may favor the keto form or result in proton exchange.[5]

Theoretical Interpretation:

-

Keto Tautomer (C₆H₅COCH₂NO₂):

-

Aromatic Protons (C₆H₅-): A complex multiplet is expected in the δ 7.4-8.0 ppm region, typical for a monosubstituted benzene ring attached to an electron-withdrawing carbonyl group.

-

Methylene Protons (-CH₂-): A sharp singlet would appear, significantly deshielded by the adjacent carbonyl and nitro groups. Its chemical shift is anticipated around δ 5.5-6.0 ppm.

-

-

Enol Tautomer (C₆H₅C(OH)=CHNO₂):

-

Aromatic Protons (C₆H₅-): A multiplet in a similar region to the keto form, though the exact shifts may vary slightly.

-

Vinylic Proton (=CH-): A singlet, highly deshielded due to its position on a double bond conjugated with a nitro group, expected around δ 6.0-6.5 ppm.[4]

-

Enolic Hydroxyl Proton (-OH): A broad singlet appearing far downfield (δ 12-16 ppm). This significant deshielding is a hallmark of a strong intramolecular hydrogen bond with the oxygen of the nitro group.[4]

-

Experimental Protocol: High-Resolution ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve high-resolution spectra.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction.

-

Analysis: Integrate the signals to determine the relative ratios of the protons, which can be used to quantify the keto-enol equilibrium.

References

An In-Depth Technical Guide to the Solubility of Benzoylnitromethane in Common Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of benzoylnitromethane, a key intermediate in various synthetic pathways.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in the laboratory.

Introduction to this compound

This compound, also known as α-nitroacetophenone, is an organic compound with the chemical formula C₆H₅COCH₂NO₂.[2] It possesses a molecular weight of 165.15 g/mol .[2][3][4] The structure features a benzoyl group attached to a nitromethane moiety, rendering it a valuable precursor in organic synthesis, particularly in the formation of more complex molecules.[1] Understanding its solubility is paramount for reaction setup, purification processes like crystallization, and analytical characterization.[5][6][7]

Key Physicochemical Properties:

-

Molecular Formula: C₈H₇NO₃[3]

-

Appearance: Typically a solid at room temperature.

-

Melting Point: 105-107 °C[2]

The Principle of "Like Dissolves Like": A Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.[5][8] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[8][9]

-

Polar Solvents possess large dipole moments and high dielectric constants.[10] They are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents have low dipole moments and dielectric constants and are better suited for dissolving nonpolar solutes through van der Waals forces.

This compound's structure, containing a polar ketone and a nitro group, alongside a nonpolar phenyl ring, suggests a nuanced solubility profile. The presence of these polar functional groups indicates that it will likely exhibit greater solubility in polar solvents compared to nonpolar ones.

Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Type | Dielectric Constant (ε) | Predicted Solubility of this compound |

| Highly Polar Protic | ||||

| Water | H₂O | Polar Protic | 80.1 | Low |

| Methanol | CH₃OH | Polar Protic | 32.7 | High |

| Ethanol | C₂H₅OH | Polar Protic | 24.5 | Moderate to High |

| Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 46.7 | High |

| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | High |

| Acetone | (CH₃)₂CO | Polar Aprotic | 20.7 | High |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | 6.0 | Moderate |

| Nonpolar | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | 9.1 | Moderate |

| Tetrahydrofuran (THF) | C₄H₈O | Nonpolar | 7.5 | Moderate |

| Toluene | C₇H₈ | Nonpolar | 2.4 | Low |

| Hexane | C₆H₁₄ | Nonpolar | 1.9 | Very Low |

Disclaimer: This table represents predicted solubilities based on chemical principles. Actual quantitative solubility should be determined experimentally.

The following diagram illustrates the conceptual relationship between solvent polarity and the expected solubility of this compound.

Caption: Relationship between solvent polarity and predicted solubility.

Experimental Protocol for Determining Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent at a specific temperature.[11][12]

Materials and Equipment:

-

This compound (ensure purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant using a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Determine the mass of the filtered saturated solution.

-

Evaporate the solvent from the vial under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the vial containing the dried this compound residue.

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

Alternatively, a calibrated analytical technique such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of this compound in the filtered saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent or in molarity (mol/L).

-

Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Safety and Handling Considerations

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[13][14][15]

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation.[4][13][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood.[13] Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2][13]

Conclusion

While quantitative solubility data for this compound is not extensively published, a strong predictive understanding can be derived from fundamental chemical principles. Its molecular structure suggests a preference for polar organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. Adherence to safety protocols is essential when working with this compound. This guide serves as a foundational resource for researchers to make informed decisions regarding solvent selection and handling of this compound in their experimental designs.

References

- 1. This compound | 614-21-1 | Benchchem [benchchem.com]

- 2. This compound 98 614-21-1 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. physchemres.org [physchemres.org]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. fishersci.com [fishersci.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Benzoylnitromethane

This guide provides a comprehensive technical overview of the thermal stability and decomposition of benzoylnitromethane (α-nitroacetophenone). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential decomposition pathways, and critical safety considerations associated with this energetic compound. While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, this guide synthesizes information from related nitroalkanes and nitroaromatic compounds to provide a robust framework for its study and safe handling.

Introduction to this compound

This compound, also known as α-nitroacetophenone, is an α-nitroketone characterized by the presence of a nitro group on the carbon adjacent to a carbonyl group.[1] This unique structural arrangement imparts significant chemical reactivity, making it a valuable intermediate in organic synthesis.[2] However, the presence of the energetic nitro group also raises important questions about its thermal stability and potential hazards. Understanding the behavior of this compound under thermal stress is paramount for its safe synthesis, storage, and application.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 614-21-1 | |

| Molecular Formula | C₆H₅COCH₂NO₂ | |

| Molecular Weight | 165.15 g/mol | |

| Appearance | Yellow solid | [3] |

| Melting Point | 105-107 °C | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of α-nitroketones like this compound can be achieved through various methods. A common approach involves the reaction of an acyl precursor with a nitroalkane. For instance, the reaction of benzoyl chloride with the sodium salt of nitromethane can yield this compound.

It is crucial to control the reaction conditions to minimize the formation of byproducts and ensure the stability of the desired product. The purification of this compound should be conducted at low temperatures to prevent thermal decomposition.

Caption: Synthesis of this compound via Nucleophilic Acyl Substitution.

Thermal Stability and Decomposition Analysis

The thermal stability of energetic materials is typically evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4] These methods provide critical information about decomposition temperatures, energy release, and mass loss as a function of temperature.[1][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] For an energetic material like this compound, DSC can determine the onset temperature of decomposition and the total energy released during this process (enthalpy of decomposition). A sharp exothermic peak is indicative of a rapid release of energy, which is a key characteristic of explosive decomposition.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is used to determine the temperature at which decomposition begins and to identify the different stages of mass loss. When coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), TGA can also help identify the gaseous products of decomposition.

Proposed Thermal Decomposition Pathway

While specific experimental data for this compound is scarce, a plausible decomposition mechanism can be proposed based on the known chemistry of nitro compounds. The initiation step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[8]

A potential decomposition pathway for this compound could initiate with the cleavage of the C-N bond, forming a benzoylmethyl radical and a nitrogen dioxide radical. These highly reactive species can then undergo a series of secondary reactions, leading to the formation of various gaseous products.

Caption: Proposed Thermal Decomposition Pathway for this compound.

The expected decomposition products would likely include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), which are common products in the decomposition of energetic materials.[9][10]

Experimental Protocols for Thermal Analysis

The following are detailed, step-by-step methodologies for conducting DSC and TGA analyses on this compound. These protocols are designed to ensure safety and data integrity when handling potentially energetic materials.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-2 mg of this compound into a high-pressure gold-plated or stainless steel crucible.[7] Hermetically seal the crucible to contain any evolved gases and prevent evaporation. An empty, sealed crucible should be used as a reference.

-

Atmosphere: Conduct the experiment under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate of 5 °C/min.[7]

-

Data Analysis: Analyze the resulting DSC curve (heat flow vs. temperature) to determine the extrapolated onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (in J/g).

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature range and mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an inert crucible (e.g., alumina).

-

Atmosphere: Conduct the experiment under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the percentage of mass loss at each decomposition step.

Caption: Experimental Workflow for Thermal Analysis of this compound.

Safety, Handling, and Storage

This compound is classified as a combustible solid and is harmful if swallowed or in contact with skin.[9] It is also a skin and eye irritant.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[11]

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] It is recommended to store this compound at 2-8°C. It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While direct experimental data is limited, the analysis of related compounds and established thermal analysis protocols offer a clear path for future research. The proposed decomposition pathway and detailed experimental methodologies serve as a valuable resource for scientists and researchers working with this and other energetic materials. Adherence to strict safety protocols is essential when handling this compound to mitigate the risks associated with its potential thermal instability.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Cas 107072-25-3,alpha-nitroketone | lookchem [lookchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 6. mt.com [mt.com]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. afdpetroleum.com [afdpetroleum.com]

Acidity of the alpha-proton in benzoylnitromethane

An In-depth Technical Guide to the Acidity of the Alpha-Proton in Benzoylnitromethane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₅COCH₂NO₂) serves as a quintessential model for understanding the pronounced acidity of α-protons situated between two potent electron-withdrawing groups. This guide elucidates the fundamental principles governing this acidity, dissecting the synergistic interplay of inductive and resonance effects that lead to significant stabilization of the corresponding carbanion. We provide a detailed examination of the structural factors, comparative pKa analysis, and robust experimental and computational methodologies for the precise determination of its acid dissociation constant. This document is intended to be a comprehensive resource, blending theoretical underpinnings with practical, field-proven protocols for chemical researchers and drug development professionals.

Introduction: The Concept of α-Proton Acidity

In organic chemistry, the acidity of a C-H bond is typically low, with alkanes exhibiting pKa values in the range of 40-50.[1] However, the placement of a C-H bond on a carbon atom alpha (α) to a carbonyl group dramatically increases its acidity. For instance, the α-proton of acetone has a pKa of approximately 19.3, a staggering 10⁴⁰-fold increase in acidity compared to ethane.[2] This phenomenon is attributed to the stability of the conjugate base, the enolate anion.[3] Deprotonation of the α-carbon results in a carbanion whose negative charge is delocalized through resonance onto the electronegative oxygen atom of the adjacent carbonyl group, thereby stabilizing the anion.[3]

The acid-strengthening effect is magnified when the α-carbon is flanked by two electron-withdrawing groups, as seen in β-dicarbonyl compounds.[4][5] These compounds are significantly more acidic than their mono-carbonyl counterparts because the resulting carbanion is stabilized by delocalization of the negative charge across both groups, leading to a greater number of stabilizing resonance structures.[3][4] this compound, with its α-carbon positioned between a benzoyl and a nitro group, represents an extreme case of this activation, making its α-proton exceptionally acidic.

Theoretical Framework for the Acidity of this compound

The remarkable acidity of the methylene protons in this compound is a direct consequence of the powerful electron-withdrawing nature of the adjacent benzoyl and nitro functionalities.[6] This stabilization of the conjugate base is achieved through two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect

The inductive effect involves the polarization of σ-bonds by electronegative atoms.[7][8] In this compound, both the carbonyl group and the nitro group are strongly electron-withdrawing. The highly electronegative oxygen atoms in both groups pull electron density away from the central methylene carbon through the sigma bond framework. This withdrawal of electron density polarizes the C-H bonds, weakening them and facilitating the departure of a proton (H⁺).

Resonance Stabilization of the Conjugate Base

While the inductive effect plays a role, the dominant factor contributing to the high acidity is the extensive resonance stabilization of the conjugate base formed upon deprotonation.[6][7] The nitro group, in particular, is one of the most powerful electron-withdrawing groups due to both resonance and inductive effects.[9] When the α-proton is abstracted by a base, the resulting negative charge on the carbon is not localized. Instead, it is delocalized over a large π-system that includes the benzoyl group's carbonyl oxygen and the nitro group's two oxygen atoms.[6] This delocalization distributes the negative charge over four atoms (the α-carbon, the carbonyl oxygen, and the two nitro oxygens), which massively stabilizes the anion.[10][11]

The primary resonance contributors for the this compound anion are depicted below. The structures that place the negative charge on the highly electronegative oxygen atoms are the most significant contributors to the overall resonance hybrid.[12]

Caption: Resonance delocalization in the this compound conjugate base.

Quantitative Acidity: A Comparative pKa Analysis

The significant acidifying effect of the benzoyl and nitro groups is best illustrated by comparing the pKa of this compound to related compounds. The introduction of a single benzoyl group to nitromethane results in a substantial decrease in the pKa value, highlighting the powerful stabilizing effect.[6]

| Compound | Structure | Approximate pKa (in water) | Key Stabilizing Factor(s) |

| Methane | CH₄ | ~50 | None |

| Acetone | CH₃COCH₃ | ~19.3[2] | Resonance (Enolate) |

| Nitromethane | CH₃NO₂ | ~10.2 | Resonance (Nitronate) |

| This compound | C₆H₅COCH₂NO₂ | ~4.4 * | Resonance (Enolate & Nitronate) + Inductive |

| Acetylacetone | CH₃COCH₂COCH₃ | ~9 | Resonance (Bis-Enolate) |

*Calculated based on the reported pKa decrease of 5.8 units in water upon benzoylation of nitromethane.[6]

Experimental Determination of pKa

The determination of an acid dissociation constant is a critical experimental procedure. For a C-H acid like this compound, which possesses a strong chromophore, UV-Vis spectrophotometry is a particularly powerful and sensitive method.[13][14]

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol outlines a self-validating system for determining the pKa of this compound. The requirement for a stable isosbestic point serves as an internal control for the integrity of the sample and the equilibrium process.

I. Materials & Instrumentation:

-

This compound (high purity)

-

A series of well-characterized buffer solutions (e.g., citrate, acetate, phosphate) covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., pH 3.0 - 7.0).

-

Spectrophotometric grade solvent (e.g., methanol or DMSO) for the stock solution.

-

Calibrated pH meter.

-

Dual-beam UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes.

II. Methodology:

-

Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in methanol). The organic solvent is used to ensure complete dissolution before dilution into the aqueous buffers.

-

Sample Preparation: For each buffer solution, prepare a sample by diluting a precise, constant volume of the stock solution into a volumetric flask and filling to the mark with the buffer. The final concentration should be low enough to be within the linear range of the Beer-Lambert law (e.g., 50-100 µM), and the percentage of organic co-solvent should be kept constant and minimal (e.g., <1% v/v) across all samples to minimize its effect on the pKa.[14]

-

pH Measurement: Precisely measure the final pH of each prepared analytical sample using a calibrated pH meter.

-

Spectrophotometric Analysis:

-

Record the full UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each sample against a blank containing the identical buffer and co-solvent concentration.

-

Overlay the spectra. A well-defined isosbestic point—a wavelength where the molar absorptivity of the acidic and basic forms are equal—should be observed.[13] This point confirms a clean equilibrium between two species.

-

-

Data Processing and pKa Determination:

-

Identify an analytical wavelength (λ_analysis) where the absorbance difference between the most acidic and most basic samples is maximal.[13]

-

Create a plot of Absorbance at λ_analysis versus the measured pH for each sample.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated (HA) and deprotonated (A⁻) species are equal.[13][15]

-

Fit the data to the Henderson-Hasselbalch-derived equation for absorbance to determine the pKa with high precision.[15]

-

Alternative Method: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values.[13]

Principle: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.[16][17] The deprotonation of this compound will cause a significant change in the electron density around the α-carbon and adjacent protons. By monitoring the chemical shift of a specific proton (e.g., the aromatic protons on the benzoyl ring) as a function of pH in a series of buffered solutions, a titration curve similar to that obtained by UV-Vis can be generated. The pKa is found at the midpoint of the transition in the plot of δ vs. pH.[13] This method is particularly useful for confirming the site of deprotonation.

Computational pKa Prediction

In modern drug discovery and chemical research, computational methods are increasingly used to predict pKa values.[18] These in silico approaches can provide valuable estimates before a compound is even synthesized.

Methodology: High-level quantum chemical calculations, such as Density Functional Theory (DFT), combined with a solvation model (e.g., Polarizable Continuum Model - PCM or Solvation Model based on Density - SMD) can be used to calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[19] The pKa is then calculated from ΔG using thermodynamic cycles. While computationally intensive, these methods can achieve high accuracy, often within 0.5-1.0 pKa units of experimental values.[20][21]

Caption: Key factors governing the acidity of this compound.

Conclusion

The acidity of the α-proton in this compound is a powerful illustration of fundamental principles in physical organic chemistry. The synergistic combination of strong inductive and resonance effects from the adjacent benzoyl and nitro groups leads to extensive delocalization and stabilization of the resulting carbanion. This results in a pKa value that is remarkably low for a carbon acid, rendering it comparable to some carboxylic acids. Understanding these principles is not merely academic; it is crucial for professionals in drug development and synthetic chemistry, as the protonation state of a molecule governs its reactivity, solubility, and biological interactions. The experimental and computational protocols detailed herein provide a robust framework for the accurate characterization of this and other similarly activated compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. This compound | 614-21-1 | Benchchem [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Resonance Structures [qorganica.es]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. Proton NMR Spectroscopy - HSC Chemistry [hscprep.com.au]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mrupp.info [mrupp.info]

- 19. mdpi.com [mdpi.com]

- 20. optibrium.com [optibrium.com]

- 21. peerj.com [peerj.com]

The Reactivity of Benzoylnitromethane as a Michael Donor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Benzoylnitromethane, also known as α-nitroacetophenone, stands as a potent and versatile Michael donor in organic synthesis. The presence of both a benzoyl and a nitro group on the same methylene carbon significantly enhances its acidity, facilitating the formation of a stabilized carbanion under basic conditions. This guide provides a comprehensive exploration of the reactivity of this compound in Michael addition reactions, a cornerstone of carbon-carbon bond formation. We will delve into its synthesis, mechanistic intricacies of its conjugate additions, diverse catalytic systems, and the profound impact of its adducts in the synthesis of complex molecules, particularly in the realm of drug discovery and development. This document is intended to be a practical and insightful resource for researchers aiming to leverage the unique synthetic potential of this valuable building block.

Introduction to this compound: A Profile of a Versatile Reagent

This compound (C₆H₅COCH₂NO₂) is a crystalline solid characterized by a melting point of 105-107 °C.[1] Its structure, featuring a methylene group activated by two powerful electron-withdrawing groups—the benzoyl and the nitro moieties—renders it a highly acidic carbon pronucleophile. This dual activation is the cornerstone of its utility as a Michael donor, enabling deprotonation under mild basic conditions to form a resonance-stabilized nitronate anion, a soft nucleophile poised for conjugate addition to a wide array of Michael acceptors.[2]

The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves a two-step sequence starting with the Henry reaction (nitroaldol reaction) between benzaldehyde and nitromethane to yield β-nitro-α-phenylethanol, followed by oxidation of the secondary alcohol to the corresponding ketone.[3] Alternative methods include the direct nitration of acetophenone, though this can lead to mixtures of isomers and requires careful control of reaction conditions.[4]

The unique electronic and steric properties conferred by the benzoyl group distinguish this compound from simpler nitroalkanes like nitromethane. The benzoyl group's steric bulk can influence the stereochemical outcome of the Michael addition, while its electronic effects contribute to the stability of the intermediate carbanion.[5]

The Michael Addition Reaction: A Mechanistic Overview

The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] In the context of this compound, the reaction proceeds through the following key steps:

-

Deprotonation: A base abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized nitronate anion. The negative charge is delocalized over the α-carbon, the oxygen atoms of the nitro group, and the carbonyl oxygen of the benzoyl group.

-

Nucleophilic Attack: The nitronate anion, acting as a soft nucleophile, attacks the electrophilic β-carbon of the Michael acceptor. This thermodynamically controlled addition results in the formation of a new carbon-carbon bond and a new enolate intermediate.

-

Protonation: The enolate intermediate is protonated by a proton source in the reaction medium (often the conjugate acid of the base catalyst) to yield the final γ-nitro ketone adduct.

References

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Historical Synthesis of Benzoylnitromethane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylnitromethane, also known as α-nitroacetophenone or ω-nitroacetophenone, represents a pivotal intermediate in organic synthesis, valued for its dual functionality that enables the construction of complex molecular architectures. This technical guide provides a comprehensive exploration of the discovery and historical evolution of the synthesis of this important compound. We delve into the foundational methods, tracing the development from early 20th-century discoveries to more refined contemporary protocols. Detailed experimental procedures, comparative analyses of synthetic routes, and mechanistic insights are presented to offer a thorough understanding for researchers and professionals in the field of chemical and pharmaceutical development.

Introduction: The Significance of this compound

This compound (C₈H₇NO₃) is a crystalline solid that has garnered significant interest in the scientific community due to the synthetic versatility endowed by its α-nitro ketone moiety. The electron-withdrawing nature of both the benzoyl and nitro groups activates the α-carbon, making it susceptible to a variety of nucleophilic and electrophilic reactions. This unique reactivity profile has established this compound as a valuable precursor for the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding the historical context of its synthesis provides valuable insights into the evolution of synthetic organic chemistry and informs the development of novel, efficient, and sustainable methodologies.

The Dawn of α-Nitro Ketones: Discovery and First Synthesis

The first documented synthesis of this compound is attributed to the German chemist Pietro Rabe in 1902. His pioneering work, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the field of α-nitro ketone chemistry. Rabe's initial approach was elegant in its simplicity, involving the direct acylation of the sodium salt of nitromethane with benzoyl chloride.

The Rabe Synthesis (1902): A Foundational Approach

Rabe's method capitalized on the acidity of the α-protons of nitromethane, which can be readily deprotonated by a suitable base to form the nucleophilic nitronate anion. This anion then undergoes a nucleophilic acyl substitution reaction with benzoyl chloride to yield this compound.

Reaction Mechanism:

Caption: The two-step mechanism of the Rabe synthesis.

Experimental Protocol (Reconstructed from Historical Accounts):

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, nitromethane is added to form the sodium salt of nitromethane. The resulting solution is then treated with benzoyl chloride. The reaction mixture is subsequently worked up to isolate the this compound product. While yields from this early method were often modest due to competing side reactions such as O-acylation and polysubstitution, it established a viable and direct route to this class of compounds.

An Alternative Pathway: The Henry Reaction and Subsequent Oxidation

With the advancement of organic chemistry, an alternative and often more controlled two-step synthesis of this compound emerged, utilizing the well-established Henry (nitroaldol) reaction. This method involves the base-catalyzed condensation of benzaldehyde with nitromethane to form 2-nitro-1-phenylethanol, which is then oxidized to the target α-nitro ketone.

Step 1: The Henry Reaction - Formation of 2-Nitro-1-phenylethanol

The Henry reaction, discovered by Louis Henry in 1895, is a classic carbon-carbon bond-forming reaction. In the context of this compound synthesis, it provides a reliable method for constructing the carbon skeleton of the molecule.

Reaction Mechanism:

Caption: The mechanism of the Henry reaction between benzaldehyde and nitromethane.

Detailed Experimental Protocol (Modern Adaptation):

-

To a stirred solution of benzaldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol at 0 °C, a solution of sodium hydroxide (1.1 equivalents) in water is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The mixture is then cooled to 0 °C and acidified with a solution of hydrochloric acid.

-

The product, 2-nitro-1-phenylethanol, is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Oxidation of 2-Nitro-1-phenylethanol

The second step in this synthetic sequence is the oxidation of the secondary alcohol, 2-nitro-1-phenylethanol, to the corresponding ketone, this compound. Several oxidation methods have been historically and are currently employed for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Common Oxidation Methods:

| Oxidizing Agent | Typical Solvent | Key Advantages | Key Disadvantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Mild conditions, high selectivity for alcohols. | Carcinogenic chromium reagent, stoichiometric waste. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Inexpensive, powerful oxidant. | Harsh acidic conditions, carcinogenic chromium waste. |

| Swern Oxidation (DMSO, oxalyl chloride) | Dichloromethane | Mild, metal-free, high yields. | Requires low temperatures, produces malodorous byproducts. |

Detailed Experimental Protocol (Using Pyridinium Chlorochromate - PCC):

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane, a solution of 2-nitro-1-phenylethanol (1 equivalent) in dichloromethane is added in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The mixture is then filtered through a pad of silica gel or celite to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

A Claisen-Type Condensation Approach

Another historical route to this compound involves a Claisen-type condensation between an ester, typically ethyl benzoate, and nitromethane, facilitated by a strong base such as sodium ethoxide. This method is mechanistically similar to the acylation of the nitronate anion.

Reaction Mechanism:

Caption: Mechanism of the Claisen-type condensation for this compound synthesis.

Experimental Protocol (Reconstructed from Historical Principles):

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Nitromethane is added to the cooled ethoxide solution.

-

Ethyl benzoate is then added to the reaction mixture, which is subsequently heated to drive the condensation.

-

After cooling, the reaction is quenched with an acid, and the product is isolated through extraction and purified by distillation or recrystallization.

Comparative Analysis and Modern Perspectives

The choice of synthetic route to this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials, and considerations for safety and environmental impact.

-

The Rabe Synthesis (Direct Acylation): This method is the most direct but can be challenging to control, potentially leading to lower yields due to side reactions. Modern variations of this approach may employ alternative acylating agents and optimized reaction conditions to improve efficiency.

-

The Henry Reaction/Oxidation Sequence: This two-step process is often more reliable and higher-yielding, particularly on a laboratory scale. The modularity of this approach allows for the optimization of each step independently. However, the use of stoichiometric oxidants, especially those containing chromium, is a significant drawback from an environmental and safety perspective. The development of greener oxidation methods is an active area of research.

-

The Claisen-Type Condensation: This route offers a viable alternative, particularly when esters are more readily available or cost-effective than the corresponding acyl chlorides.

Modern synthetic chemistry continues to refine these historical methods, focusing on the development of catalytic, enantioselective, and more sustainable protocols for the synthesis of this compound and its derivatives.

Conclusion

The journey of this compound's synthesis, from its initial discovery by Pietro Rabe to the development of more sophisticated multi-step routes, mirrors the broader advancements in the field of organic chemistry. Each historical method provides a valuable lesson in the principles of reactivity and synthetic design. For contemporary researchers, a thorough understanding of these foundational syntheses is essential for the informed development of novel and improved methods for the preparation of this versatile and important chemical intermediate.

An In-depth Technical Guide on the Health and Safety Considerations for Handling Benzoylnitromethane

Preamble: A Proactive Approach to Safety in Synthesis

Benzoylnitromethane, also known as α-nitroacetophenone, is a versatile bifunctional compound increasingly utilized as a key intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds relevant to drug discovery and development.[1] Its unique reactivity, stemming from the electrophilic carbonyl carbon and the potential nucleophilicity of the α-carbon of the nitro group, makes it a valuable tool for the synthetic chemist.[1] However, as with all nitroalkane derivatives, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of standard safety data sheet (SDS) information to provide a deeper, more causal understanding of the "why" behind the recommended procedures. By fostering a comprehensive awareness of the chemical's properties and potential reactivity, this document aims to empower scientists to work with this compound not with fear, but with informed respect and a proactive safety mindset.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties of this compound

A robust safety protocol begins with a clear-eyed assessment of the intrinsic hazards of the substance . This compound is a combustible solid, typically appearing as a yellow or tan powder.[2] Its primary hazards, as indicated by its GHS classification, are acute oral toxicity and serious eye irritation.[3][4]

Toxicological Profile

While comprehensive toxicological data specific to this compound is not extensively available in public literature, the GHS classification of "Acute Toxicity 4, Oral" indicates that it can be harmful if swallowed.[3][4] For context, this category generally corresponds to an LD50 (rat, oral) in the range of 300 to 2000 mg/kg. The toxicological properties have not been fully investigated, which necessitates a cautious approach, assuming the potential for adverse effects upon ingestion, inhalation of dust, or skin contact.[2][5] Aromatic nitro compounds, as a class, can sometimes be associated with methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, although this has not been specifically documented for this compound.[6]

Data Summary: Physical and Toxicological Properties

| Property | Value | Source |

| Chemical Formula | C₈H₇NO₃ | [7] |

| Molecular Weight | 165.15 g/mol | [3][7] |

| Appearance | Yellow to tan powder/solid | [2] |

| Melting Point | 105-107 °C | [3][4] |

| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [3][4] |

| Incompatible Materials | Strong oxidizing agents, Strong bases | [1][2] |

Physicochemical Hazards

This compound is a combustible solid, meaning it can burn, but it is not classified as flammable.[3][4] However, like many organic powders, its dust can form explosive mixtures with air under certain conditions. Therefore, generating and accumulating dust should be minimized.

The primary reactivity hazards stem from its incompatibility with strong bases and strong oxidizing agents.[1][2] The acidic nature of the C-H bonds adjacent to the nitro group makes it susceptible to deprotonation by strong bases, which can initiate unintended reactions.[8] Contact with strong oxidizers can lead to vigorous, potentially explosive, reactions.

The Hierarchy of Controls: A Multi-Layered Defense

Effective safety management relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or reduce hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination and Substitution: In the context of using this compound as a specific synthetic intermediate, elimination or substitution is often not feasible.

-

Engineering Controls: This is the most critical layer of protection. All work with this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.

-

Administrative Controls: These are the standard operating procedures (SOPs) and work practices that reduce the risk of exposure. This includes proper training, clear labeling of containers, and restricting access to authorized personnel.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should not be relied upon as the primary means of protection.

Standard Operating Procedures: From Weighing to Waste Disposal

Adherence to well-defined protocols is non-negotiable when handling this compound. The following sections provide detailed, step-by-step methodologies for common laboratory procedures.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye Protection: Chemical safety goggles or a face shield worn over safety glasses.[3]

-

Hand Protection: Nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially if contamination is suspected.[9]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

-

Respiratory Protection: For weighing and transferring the powder, a NIOSH-approved N95 dust mask is recommended to minimize inhalation of airborne particles.[3][4] In situations with a higher potential for aerosol generation, a respirator with a chemical cartridge may be necessary.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. cmu.edu [cmu.edu]

- 3. quora.com [quora.com]

- 4. This compound 98 614-21-1 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]

- 8. This compound | 614-21-1 | Benchchem [benchchem.com]

- 9. acs.org [acs.org]

Benzoylnitromethane: A Versatile Synthon for the Construction of Privileged Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Benzoylnitromethane

In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic scaffolds is paramount. These cyclic structures are foundational to a vast number of pharmaceuticals, agrochemicals, and materials. This compound (α-nitroacetophenone), a crystalline solid with the formula C₆H₅COCH₂NO₂, emerges as a particularly powerful and versatile building block. Its strategic value lies in the dual reactivity conferred by the β-keto and nitro functionalities. The acidic α-protons, positioned between two electron-withdrawing groups, allow for easy formation of a nitronate intermediate, while the primary nitro group serves as a latent precursor to the highly reactive nitrile oxide dipole. This guide provides a comprehensive exploration of the synthetic potential of this compound, detailing its transformation into key heterocyclic systems such as isoxazoles, pyrroles, and pyrazoles, with a focus on mechanistic rationale, field-proven protocols, and applications in modern synthetic strategies.

| Property | Value | Reference |

| Chemical Formula | C₈H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 165.15 g/mol | --INVALID-LINK-- |

| CAS Number | 614-21-1 | --INVALID-LINK-- |

| Melting Point | 105-107 °C | --INVALID-LINK-- |

| Appearance | Pale yellow crystalline solid | N/A |

| SMILES | O=N(=O)CC(=O)c1ccccc1 | --INVALID-LINK-- |

Core Reactivity: The Benzoyl Nitrile Oxide Synthon

The most prominent application of this compound in heterocyclic synthesis is its role as a precursor to benzoyl nitrile oxide. Nitrile oxides are powerful 1,3-dipoles that readily participate in [3+2] cycloaddition reactions, a cornerstone for the synthesis of five-membered heterocycles.[1] The in situ generation of the nitrile oxide from the stable, solid this compound avoids the handling of potentially unstable and hazardous nitrile oxides directly.

The transformation is a dehydration reaction, typically promoted by reagents that facilitate the elimination of water. The Mukaiyama reaction, using reagents like phenyl isocyanate in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine), is a classic and effective method.[2] The isocyanate acts as the dehydrating agent, ultimately being converted to diphenylurea, while the nitroalkane is transformed into the nitrile oxide.

Caption: In-situ generation of benzoyl nitrile oxide from this compound.

This in situ generation is critical for synthetic efficiency, allowing the highly reactive nitrile oxide to be trapped immediately by a dipolarophile present in the reaction mixture, minimizing side reactions such as dimerization to form furoxans.

[3+2] Cycloaddition Pathways: Access to Isoxazoles and 1,2,4-Oxadiazoles

Once generated, benzoyl nitrile oxide is a potent synthon for building five-membered, oxygen- and nitrogen-containing heterocycles.

Synthesis of Isoxazoles and Isoxazolines

The reaction of a nitrile oxide with an alkyne or an alkene is the most direct and versatile method for synthesizing isoxazoles and isoxazolines, respectively. These scaffolds are prevalent in numerous bioactive molecules. The [3+2] cycloaddition is a concerted, pericyclic reaction that proceeds with high regioselectivity.

-

With Alkynes to form Isoxazoles: The cycloaddition with a terminal or internal alkyne yields a substituted isoxazole. The benzoyl group from the starting material populates the 3-position of the resulting isoxazole ring.

-

With Alkenes to form Isoxazolines: Similarly, reaction with an alkene leads to a 4,5-dihydroisoxazole, also known as an isoxazoline.

The choice of dehydrating agent and base can be crucial. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be a particularly efficient reagent for promoting the synthesis of isoxazole derivatives from primary nitro compounds and various dipolarophiles.[3]

References

Theoretical calculations on the electronic structure of benzoylnitromethane

An In-Depth Technical Guide to the Theoretical Calculation of Benzoylnitromethane's Electronic Structure

This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound, a molecule of significant interest due to its dual functionality as a β-dicarbonyl and a nitro compound. For researchers, scientists, and drug development professionals, understanding the intricate details of its electronic properties, particularly the tautomeric relationship between its nitro and aci-nitro forms, is paramount for predicting its reactivity, stability, and potential biological interactions. This document eschews a rigid template, instead adopting a narrative that follows the logical flow of a computational chemistry investigation, from conceptualization to data interpretation.

Introduction: The Duality of this compound

This compound (C₆H₅COCH₂NO₂)[1], also known as α-nitroacetophenone, occupies a unique chemical space. As a β-dicarbonyl compound, it possesses an acidic α-hydrogen, a characteristic that underpins the reactivity of this class of molecules[2][3][4]. The presence of two electron-withdrawing groups (carbonyl and nitro) flanking the methylene bridge significantly influences the electron density distribution and chemical behavior[3].

The most critical feature governing the electronic structure of this compound is the phenomenon of nitro-aci-nitro tautomerism[5][6]. This is a dynamic equilibrium where a proton migrates from the α-carbon to one of the oxygen atoms of the nitro group, forming the aci-nitro tautomer, or nitronic acid. While the nitro form is generally more stable in simple nitroalkanes[5][6], the energetic landscape of this equilibrium in this compound is a key subject of theoretical inquiry. A thorough computational analysis provides a powerful lens through which to examine the relative stabilities, geometric parameters, and electronic profiles of these tautomers, offering insights that are often difficult to capture through experimental means alone.

Caption: Nitro-Aci-Nitro Tautomeric Equilibrium in this compound.

The Theoretical Arsenal: Selecting the Right Computational Tools

To dissect the electronic structure of this compound, we turn to first-principles or ab initio methods, which solve the Schrödinger equation without empirical parameters[7][8]. Among these, Density Functional Theory (DFT) offers a remarkable balance of computational cost and accuracy, making it the workhorse of modern computational chemistry for systems of this size[9][10].

Causality of Method Selection:

-